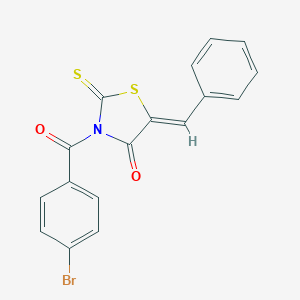
5-Benzylidene-3-(4-bromobenzoyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzylidene-3-(4-bromobenzoyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as BBTT, is a thiazolidinone derivative that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. BBTT has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
科学的研究の応用
BBTT has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. BBTT has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. In addition, BBTT has been shown to possess anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
作用機序
The mechanism of action of BBTT is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth. BBTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. BBTT has also been shown to inhibit the activity of various kinases involved in cancer cell proliferation, such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects:
BBTT has been shown to possess a wide range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and synovial fibroblasts. BBTT has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, BBTT has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
実験室実験の利点と制限
BBTT has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities, making it a versatile compound for studying various biological processes. However, BBTT also has several limitations. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, BBTT has not been extensively studied in vivo, so its potential therapeutic applications in humans are not fully understood.
将来の方向性
There are several future directions for the study of BBTT. One potential direction is the development of BBTT derivatives with improved solubility and bioavailability. Another potential direction is the study of BBTT in vivo to determine its potential therapeutic applications in humans. In addition, the study of BBTT in combination with other drugs or compounds may lead to the development of more effective therapies for various diseases. Overall, the study of BBTT has the potential to lead to the development of new drugs and therapies for a wide range of diseases.
合成法
BBTT can be synthesized by the reaction of 4-bromobenzoyl chloride with 2-aminothiophenol in the presence of triethylamine. The resulting intermediate is then reacted with benzaldehyde in the presence of acetic acid to yield BBTT. This synthesis method has been optimized to produce high yields of BBTT with minimal impurities.
特性
製品名 |
5-Benzylidene-3-(4-bromobenzoyl)-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C17H10BrNO2S2 |
分子量 |
404.3 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-3-(4-bromobenzoyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10BrNO2S2/c18-13-8-6-12(7-9-13)15(20)19-16(21)14(23-17(19)22)10-11-4-2-1-3-5-11/h1-10H/b14-10- |
InChIキー |
WHIDKSGHOMBJCX-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(=O)C3=CC=C(C=C3)Br |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(=O)C3=CC=C(C=C3)Br |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B273841.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)



![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)
![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)
![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273857.png)

![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)
![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)